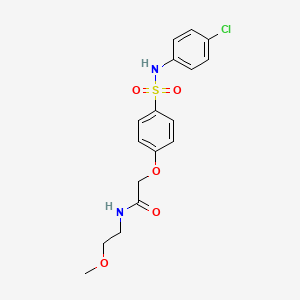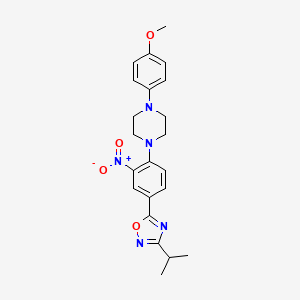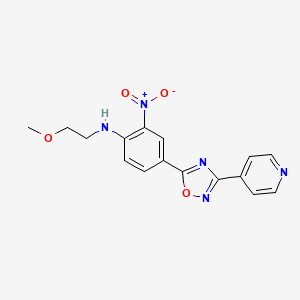
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide, commonly known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. C646 is a potent inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
作用機序
C646 is a potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). These enzymes are involved in histone acetylation, which is a process that regulates gene expression. By inhibiting PCAF and p300/CBP-associated factor (PCAF), C646 prevents histone acetylation, which leads to changes in gene expression. This ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing apoptosis, C646 has been shown to inhibit angiogenesis (the formation of new blood vessels) and to inhibit the expression of various oncogenes (genes that promote cancer growth). C646 has also been shown to induce cell cycle arrest in cancer cells.
実験室実験の利点と制限
One advantage of using C646 in lab experiments is its potency. C646 is a highly potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). Additionally, C646 has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one limitation of using C646 in lab experiments is its specificity. C646 inhibits both PCAF and p300/CBP-associated factor (PCAF), which may lead to off-target effects.
将来の方向性
There are several future directions for the study of C646. One direction is the development of more specific inhibitors of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). This would allow for the inhibition of specific pathways without affecting other pathways. Another direction is the study of the combination of C646 with other anticancer drugs. This could lead to synergistic effects and improved cancer treatment. Additionally, the study of the effects of C646 on other diseases, such as neurodegenerative diseases, could be explored.
合成法
The synthesis of C646 involves a series of chemical reactions. The starting material is 4-chloroaniline, which is reacted with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminophenol to form 4-(N-(4-chlorophenyl)sulfamoyl)phenol. The final step involves the reaction of 4-(N-(4-chlorophenyl)sulfamoyl)phenol with 2-(2-methoxyethoxy)acetyl chloride to form C646.
科学的研究の応用
C646 has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. C646 has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, C646 has been shown to inhibit cancer cell migration and invasion.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-11-10-19-17(21)12-25-15-6-8-16(9-7-15)26(22,23)20-14-4-2-13(18)3-5-14/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXLXUZKLMTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(2-methoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)





![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)


![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)


